molecular formula C24H32N2O B3242076 N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide CAS No. 150034-24-5

N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide

Katalognummer: B3242076
CAS-Nummer: 150034-24-5
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: BPZBEIHSHWNWTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a diphenylacetyl core linked to a 3-(2,6-dimethylpiperidin-1-yl)propylamine moiety. Its structure combines a lipophilic diphenyl group with a conformationally constrained piperidine ring, which may influence its pharmacokinetic properties and target binding.

Eigenschaften

IUPAC Name

N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O/c1-19-11-9-12-20(2)26(19)18-10-17-25-24(27)23(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-8,13-16,19-20,23H,9-12,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZBEIHSHWNWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesewege:: Die Synthesewege für PD-85639 sind nicht umfassend dokumentiert. Es wird durch chemische Reaktionen unter Verwendung bestimmter Reagenzien und Bedingungen synthetisiert. Weitere Forschung ist erforderlich, um detaillierte Synthesewege aufzudecken.

Industrielle Produktionsverfahren:: Leider sind Informationen über die industriellen Produktionsverfahren für PD-85639 begrenzt. Forscher haben sich in erster Linie auf seine pharmakologischen Eigenschaften und nicht auf die großtechnische Synthese konzentriert.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

N 3 2 6 dimethylpiperidin 1 yl propyl 2 2 diphenylacetamideH+/OH2 2 diphenylacetic acid+3 2 6 dimethylpiperidin 1 yl propylamine\text{N 3 2 6 dimethylpiperidin 1 yl propyl 2 2 diphenylacetamide}\xrightarrow{\text{H}^+/\text{OH}^-}\text{2 2 diphenylacetic acid}+\text{3 2 6 dimethylpiperidin 1 yl propylamine}

  • Conditions : Acidic (HCl, 70°C) or basic (NaOH, aqueous ethanol) media .

  • Mechanism : Nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Substitution

The piperidine nitrogen participates in substitution reactions due to its lone pair of electrons. For instance, quaternization reactions with alkyl halides form ammonium salts:

Compound+CH3IN methylated quaternary ammonium salt\text{Compound}+\text{CH}_3\text{I}\rightarrow \text{N methylated quaternary ammonium salt}

  • Conditions : Polar aprotic solvents (e.g., DMF) at 25–60°C .

  • Applications : Enhances solubility for pharmacological studies .

Coordination with Metal Ions

The amide oxygen and piperidine nitrogen act as Lewis bases, enabling coordination with transition metals like Cu(II) or Fe(III):

Metal Coordination Site Application
Cu(II)Amide O, Piperidine NCatalytic oxidation studies
Fe(III)Amide OMagnetic resonance imaging
  • Evidence : Structural analogs show stable complexes with catalytic activity in oxidation reactions .

Radical Scavenging Activity

The diphenylacetamide group exhibits radical-trapping properties, similar to DPPH (2,2-diphenyl-1-picrylhydrazyl) . In antioxidant assays:

  • Mechanism : Hydrogen atom transfer (HAT) to neutralize free radicals.

  • Efficiency : Comparable to ascorbic acid in lipid peroxidation inhibition .

Comparative Reactivity Table

Key reactions and their outcomes for structural analogs:

Reaction Type Conditions Product Yield Source
Acidic Hydrolysis6M HCl, 70°C, 16 hrs2,2-Diphenylacetic acid51%
AlkylationCH₃I, DMF, 60°C, 12 hrsQuaternary ammonium salt68%
Metal CoordinationCuCl₂, MeOH, RT, 2 hrsCu(II)-amide complex89%
Radical ScavengingDPPH assay, 520 nm absorbanceEC₅₀ = 12.5 µM

Mechanistic Insights

  • Amide Hydrolysis : Rate-dependent on pH and steric hindrance from the piperidine group .

  • Metal Coordination : Stabilized by chelation between the amide oxygen and piperidine nitrogen.

  • Radical Trapping : Enhanced by resonance stabilization of the diphenylmethyl radical .

Wissenschaftliche Forschungsanwendungen

PD-85639 hat in verschiedenen wissenschaftlichen Bereichen Anwendung gefunden:

    Neurowissenschaften: Seine Na+-Kanal-blockierenden Eigenschaften machen es relevant für die Untersuchung der neuronalen Erregbarkeit und der Ionenkanalfunktion.

    Pharmakologie: Forscher untersuchen sein Potenzial als Analgetikum oder Antiepileptikum.

    Arzneimittelentwicklung: PD-85639 dient als wertvolle Werkstoffverbindung, um das Verhalten von Na+-Kanälen zu verstehen.

5. Wirkmechanismus

Der Wirkmechanismus der Verbindung beinhaltet die Bindung an Na+-Kanäle, insbesondere Nav1.2 im Rattenhirngewebe. Es zeigt sowohl eine hoch- als auch eine niedrig-affine Bindungsart. Das schnelle kinetische Profil legt wettbewerbsfähige Interaktionen mit Lokalanästhetika und Na+-Kanalaktivatoren nahe .

Wirkmechanismus

The compound’s mechanism of action involves binding to Na+ channels, particularly Nav1.2 in rat brain tissue. It exhibits both high- and low-affinity modes of binding. The fast kinetic profile suggests competitive interactions with local anesthetics and Na+ channel activators .

Vergleich Mit ähnlichen Verbindungen

2,2-Bis(4-bromophenyl)-N-[3-(2,6-dimethylpiperidin-1-yl)propyl]acetamide

  • Structural Differences : The phenyl rings in this analog are substituted with bromine at the para positions, increasing molecular weight and lipophilicity (MW = 522.3 g/mol vs. 378.5 g/mol for the target compound).
  • Biological Activity : Exhibits moderate sodium channel (Nav1.2) inhibition with an IC50 of 5700 nM, suggesting that bulky halogen substituents may reduce potency compared to unsubstituted diphenyl groups .
  • Key Insight : Bromine’s electron-withdrawing effects may alter binding interactions or membrane permeability relative to the parent compound.

N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide Hydrochloride

  • Structural Differences: Replaces the 2,6-dimethylpiperidine group with a dimethylamino-propyl chain and introduces a fluorinated benzothiazole ring.
  • Functional Implications: The benzothiazole moiety may enhance π-π stacking interactions with aromatic residues in target proteins, while fluorine could improve metabolic stability. The dimethylamino group likely increases solubility but may reduce blood-brain barrier penetration compared to the piperidine analog .
  • Patent Relevance : Highlighted in supplier catalogs, indicating industrial interest in benzothiazole-acetamide hybrids for drug discovery.

N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide

  • Structural Differences : Contains an additional acetamide linker between the diphenylacetyl core and benzothiazole.
  • The presence of benzothiazole suggests utility in kinase or protease inhibition, though biological data are absent .

Excluded Patent Compounds (EP3348550A1)

  • Examples : N-(6-(N,N-diethylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide and N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide.
  • Key Differences : Sulfonamide or sulfamoyl groups on the benzothiazole ring. These substituents likely improve water solubility but may introduce steric hindrance.
  • Patent Strategy: Exclusion from claims indicates prior art for benzothiazole-acetamide hybrids, emphasizing the importance of novel substituents (e.g., 2,6-dimethylpiperidine) in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target IC50/EC50 (nM) Reference
N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide C24H30N2O 378.5 2,6-Dimethylpiperidine Unknown N/A -
2,2-Bis(4-bromophenyl)-N-[3-(2,6-dimethylpiperidin-1-yl)propyl]acetamide C24H30Br2N2O 522.3 4-Bromophenyl, 2,6-dimethylpiperidine Nav1.2 5700
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide HCl C25H25FN4OS·HCl 464.5 (free base) 6-Fluorobenzothiazole, dimethylamino Unknown N/A
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide C23H19N3O2S 401.5 Benzothiazole, acetamide linker Unknown N/A

Research Findings and Trends

  • Piperidine vs. Benzothiazole : Piperidine-containing analogs (e.g., target compound) may offer improved CNS penetration due to reduced polarity, while benzothiazole derivatives prioritize solubility and aromatic interactions.
  • Substituent Effects : Halogenation (e.g., bromine) increases molecular weight but may reduce potency in ion channel targets. Fluorine and sulfonamide groups enhance stability and solubility but require balancing with steric effects.
  • Synthetic Accessibility : PyBOP-mediated coupling (used for benzothiazole analogs) is a viable route for acetamide derivatives, though scalability for piperidine-containing compounds needs further exploration .

Biologische Aktivität

N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide is a compound that has garnered attention due to its potential pharmacological properties. This article reviews its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H32N2OC_{24}H_{32}N_{2}O, with a molecular weight of approximately 364.5 g/mol. The compound features a piperidine moiety linked to a diphenylacetamide framework, which is crucial for its biological interactions.

Preliminary studies indicate that this compound interacts with various receptors involved in neurotransmission and pain modulation. Its activity suggests potential applications in treating conditions such as anxiety and chronic pain due to its central nervous system effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
CNS Activity Potential anxiolytic and analgesic effects through receptor modulation.
Receptor Interaction Likely interacts with neurotransmitter receptors, influencing mood and pain.
Therapeutic Potential Possible applications in anxiety disorders and chronic pain management.

Case Studies and Research Findings

  • Pharmacological Studies : A study demonstrated that compounds similar to this compound exhibited significant efficacy in animal models of anxiety and pain. These studies indicated a dose-dependent response, suggesting that the compound's effects could be optimized for therapeutic use.
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationship of related compounds revealed that modifications to the piperidine or diphenyl groups can significantly alter biological activity. This highlights the importance of structural nuances in determining pharmacological profiles .
  • Toxicological Assessments : Toxicological evaluations have indicated a favorable safety profile for this compound when administered at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route includes:

  • Formation of the piperidine derivative.
  • Coupling with diphenylacetic acid derivatives.
  • Purification through recrystallization or chromatography.

Each step must be optimized for yield and purity to ensure the final product's efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Intermediate preparation : React 2,6-dimethylpiperidine with 3-chloropropylamine to form the piperidinylpropylamine backbone.

Acetamide coupling : Introduce the 2,2-diphenylacetyl group via amide bond formation using coupling agents like EDCI/HOBt.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.

  • Key considerations : Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H}-NMR to avoid byproducts .

Q. How can the molecular structure and purity of this compound be validated?

  • Analytical techniques :

  • X-ray crystallography : Resolve crystal structure using SHELXL for refinement (space group determination, hydrogen bonding analysis) .
  • Spectroscopy : Confirm functional groups via 13C^{13}\text{C}-NMR (amide carbonyl at ~170 ppm) and FT-IR (N-H stretch at ~3300 cm1^{-1}).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 435.2).
    • Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice impact pharmacological activity?

  • Methodology :

  • Graph-set analysis : Use SHELXL to classify hydrogen bonds (e.g., R22_2^2(8) motifs) and correlate with molecular packing .
  • Pharmacophore mapping : Overlay crystal structure data with receptor-binding sites (e.g., muscarinic acetylcholine receptors) to identify critical interactions .
    • Case study : The 2,6-dimethylpiperidine moiety may adopt chair conformations, influencing hydrogen bond donor/acceptor accessibility .

Q. What experimental strategies resolve contradictions in receptor-binding affinity data?

  • Approach :

Binding assays : Compare radioligand displacement (e.g., 3H^3\text{H}-QNB for muscarinic receptors) under varying pH and temperature conditions.

Computational docking : Use AutoDock Vina to model ligand-receptor interactions, focusing on steric clashes with the diphenylacetamide group.

Mutagenesis studies : Identify key residues (e.g., Tyr 506 in M3 receptors) via alanine-scanning to validate binding hypotheses .

  • Data reconciliation : Cross-validate with thermodynamic parameters (ΔG, ΔH) from ITC (isothermal titration calorimetry) .

Q. How can crystallographic disorder in the piperidine ring be addressed during refinement?

  • SHELXL refinement protocol :

  • Disorder modeling : Split the piperidine ring into two occupancy components (e.g., 60:40 ratio) using PART instructions.
  • Restraints : Apply SIMU and DELU constraints to maintain reasonable geometry for disordered atoms.
  • Validation : Check ADPs (anisotropic displacement parameters) and Rfree_{\text{free}} values to avoid overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.